HTF9-C protein - 142805-30-9

HTF9-C protein

Catalog Number: EVT-1516631
CAS Number: 142805-30-9
Molecular Formula: C30H28Si
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HTF9-C protein is primarily sourced from human cells, where it is expressed in various tissues. It falls under the classification of eukaryotic histones, which are basic proteins associated with DNA in the cell nucleus. Histones are essential for the formation of nucleosomes, the fundamental units of chromatin, thereby playing a pivotal role in the regulation of gene expression and DNA packaging.

Synthesis Analysis

Methods and Technical Details

The synthesis of HTF9-C protein can be achieved through several methods, including recombinant DNA technology and cell-free protein synthesis systems. A widely utilized approach involves using Escherichia coli as a host organism for producing recombinant proteins.

  1. Recombinant DNA Technology:
    • The HTF9-C gene is cloned into a suitable expression vector.
    • This vector is then transformed into E. coli strains such as BL21(DE3) or Rosetta-gami B, which are optimized for protein expression.
    • Induction of protein synthesis is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside).
  2. Cell-Free Protein Synthesis:
    • A cell-free system can be employed, utilizing extracts from E. coli that contain all necessary components for translation.
    • This method allows for rapid production and optimization of protein yields without the need for living cells.

The efficiency of these methods can be influenced by factors such as temperature, pH, and ionic strength during the synthesis process .

Molecular Structure Analysis

Structure and Data

The molecular structure of HTF9-C protein consists of a core histone fold that includes three alpha helices connected by loops. This structure facilitates its interaction with DNA and other histones to form nucleosomes.

  • Molecular Weight: Approximately 15 kDa.
  • Amino Acid Composition: Rich in lysine and arginine residues, which contribute to its positive charge and affinity for negatively charged DNA.

Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy can provide detailed insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions and Technical Details

HTF9-C protein participates in several biochemical reactions primarily related to chromatin remodeling and gene regulation:

  1. Acetylation: Acetylation of lysine residues on HTF9-C can alter its interaction with DNA, leading to changes in chromatin structure and accessibility for transcription factors.
  2. Methylation: Methylation at specific lysine residues can serve as a signal for recruitment of transcriptional co-activators or repressors.
  3. Phosphorylation: This modification is often associated with signaling pathways that regulate cell cycle progression and DNA damage responses.

These modifications are facilitated by various enzymes such as histone acetyltransferases, methyltransferases, and kinases .

Mechanism of Action

Process and Data

The mechanism of action of HTF9-C protein primarily revolves around its role in chromatin dynamics:

  1. Nucleosome Formation: HTF9-C binds to DNA to form nucleosomes, which compact DNA into chromatin.
  2. Gene Regulation: By undergoing post-translational modifications, HTF9-C can influence the transcriptional activity of nearby genes.
  3. DNA Repair: It also plays a role in recruiting repair proteins to sites of DNA damage, facilitating repair processes.

Experimental data suggest that alterations in HTF9-C expression levels can significantly impact cellular proliferation and differentiation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HTF9-C protein exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: The protein remains stable under various temperature conditions but may denature at extreme temperatures or pH levels.
  • Ionic Strength Sensitivity: Its solubility and stability can be affected by ionic strength, necessitating careful optimization during purification processes.

Characterization techniques such as circular dichroism spectroscopy can be employed to assess its secondary structure content .

Applications

Scientific Uses

HTF9-C protein has several applications in scientific research:

  1. Gene Expression Studies: It serves as a model for studying histone modifications and their effects on gene regulation.
  2. Cancer Research: Alterations in histone expression patterns, including HTF9-C, have been implicated in various cancers; thus, it is a target for therapeutic interventions.
  3. Biotechnology: Its properties are exploited in developing synthetic biology applications where precise control over gene expression is required.
Gene Structure and Genomic Context of HTF9-C

Genomic Localization and Evolutionary Conservation of the HTF9 Locus

The HTF9 locus (also designated HTF9-C) resides on mouse chromosome 11 and human chromosome 11q13, positioned within a syntenic block conserved across vertebrates [1] [6]. This locus exhibits significant evolutionary constraint, with comparative analyses revealing homologous sequences in mammals (mouse, human), birds (chicken), and teleost fish (Fugu rubripes) [4] [6]. The locus spans a CpG-rich island—a hallmark of regulatory regions—characterized by elevated GC nucleotide content (>65%) and protection against DNA methylation in germline and somatic tissues [1] [2] [9].

Phylogenetic studies demonstrate negative selection acting to maintain the physical linkage and orientation of HTF9-C and its divergently transcribed neighbor, RanBP1 [4] [8]. This conservation spans >80% of orthologous bidirectional pairs between human and mouse genomes, significantly exceeding conservation rates for tail-to-tail gene arrangements (41%) [8]. Functional domains within the encoded HTF9-C protein show higher sequence conservation (~90% amino acid identity between mouse and human) compared to non-functional intergenic regions, underscoring purifying selection [1] [7].

Table 1: Evolutionary Conservation Metrics of the HTF9 Locus

FeatureMouseHumanConservation LevelFunctional Implication
Chromosomal Position1111q13Syntenic blockMaintenance of genomic neighborhood
Bidirectional PairingRanBP1RanBP1>80% TSS proximitySelective pressure on shared regulation
Protein Identity--~90%Essential cellular function
CpG Island FeaturesPresentPresentGC>65%, Obs/Exp CpG>0.8Regulatory function preservation

Bidirectional Promoter Architecture of HTF9-C and Co-regulated Genes (e.g., RanBP1)

The HTF9-C and RanBP1 genes are transcribed divergently from a shared ~500 bp intergenic region, forming a canonical head-to-head gene pair [1] [5]. This bidirectional promoter architecture lacks TATA-box elements but contains multiple cis-regulatory motifs essential for basal and regulated transcription:

  • SP1 binding sites: GC-rich motifs recruit SP1 transcription factor, facilitating chromatin opening [2] [8].
  • Nuclear Factor-Binding Sites: Gel shift assays identified 6 protein-binding regions within the 500 bp segment, including two novel factors unique to this locus [2].
  • CpG Dinucleotide Clusters: Unmethylated CpGs serve as docking sites for methylation-sensitive transcription complexes [2] [5].

Deletion analyses reveal functional redundancy within the promoter. While multiple elements contribute to maximal activity, only a subset is necessary for basal transcription in either direction [2]. Transient transfection assays demonstrate bidirectional activity for >90% of such promoters, compared to <5% of unidirectional promoters [8]. Co-regulation of HTF9-C and RanBP1 manifests as:

  • Co-expression: Positive correlation (Pearson r > 0.6) in >17% of human tissues, linked to shared enhancers [4] [8].
  • Antiregulation: Negative correlation in ~11% of contexts, suggesting conditional repression mechanisms [8].

Table 2: Architectural Features of the HTF9-C/RanBP1 Bidirectional Promoter

ComponentSequence FeatureFunctionExperimental Validation
GC-Content66% (vs. 53% genome average)Nucleosome exclusion; TF bindingLuciferase assays [2] [8]
TATA-BoxAbsent in >92% of casesBroad tissue expressionMutational analysis [8]
SP1 Sites3–5 sites per promoterChromatin remodelingChIP-qPCR [5]
CpG Island Overlap77% of bidirectional promotersDNA hypomethylation maintenanceBisulfite sequencing [2] [9]

CpG Island Features and Epigenetic Regulation of HTF9-C Expression

The HTF9-C promoter resides within a CpG island (CGI) exhibiting dual epigenetic characteristics:

  • DNA Hypomethylation: The CGI remains unmethylated in somatic tissues, preventing transcriptional silencing [2] [9].
  • Histone Modifications: Enriched for H3K4me3 (active promoter mark) and H3K27ac (enhancer mark) [5] [9].

Computational epigenome prediction models quantify this CGI's "strength" (tendency for open chromatin) at 0.82 (scale: 0–1), ranking it within the top 15% of regulatory CGIs genome-wide [9]. Key attributes driving this prediction include:

  • CpG Density: Observed/expected CpG ratio > 0.85 [2] [9].
  • Transcription Factor Motif Density: SP1, NRF-1, and YY1 sites exceed random expectation 3-fold [9].
  • Nucleosome Positioning Signals: Periodically spaced AT dinucleotides facilitating nucleosome depletion [9].

Epigenetic plasticity enables context-specific regulation:

  • Developmental Modulation: Dynamic methylation occurs during embryogenesis, correlating with temporal HTF9-C silencing [3].
  • Cancer-Associated Dysregulation: HTF9-C CGI hypermethylation occurs in 30–45% of colorectal carcinomas, linking epigenetic lesions to transcriptional silencing [3] [9].

Table 3: Epigenetic Predictors of HTF9-C CpG Island Function

Predictor AttributeValue in HTF9-C CGIGenome AverageImpact on Chromatin State
Observed/Expected CpG0.920.43High TF binding potential
GC Content71%41%Nucleosome exclusion
SP1 Motif Density8.2 sites/kb2.7 sites/kbRecruitment of chromatin openers
H3K4me3 Enrichment (log2)4.10.3Active promoter state
DNA Methylation (Beta)0.080.72Protection from silencing

Properties

CAS Number

142805-30-9

Product Name

HTF9-C protein

Molecular Formula

C30H28Si

Synonyms

HTF9-C protein

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